4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine
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Overview
Description
4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. The presence of these rings makes it a versatile molecule with significant potential in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of action
Pyrimidines and thiazoles are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives can inhibit certain enzymes, thereby affecting the metabolic pathways these enzymes are involved in .
Biochemical pathways
Pyrimidines and thiazoles can affect various biochemical pathways. For instance, some pyrimidine derivatives are known to inhibit DNA synthesis by acting as antimetabolites .
Pharmacokinetics
The ADME properties of these compounds can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of cell growth to induction of cell death, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine typically involves the condensation of 2-aminothiazole with 4-chloropyrimidine under specific reaction conditions. One common method involves the use of a solvent such as ethanol or isopropanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as atom economy and environmental safety, is also emphasized in industrial production to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich positions on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used, with reactions often conducted in the presence of catalysts like Lewis acids.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones .
Scientific Research Applications
4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine, known for its antimicrobial properties.
4-Chloropyrimidine: Another precursor, used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazolopyrimidines: A class of compounds with similar structures, exhibiting a broad spectrum of pharmacological activities.
Uniqueness
This compound stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct reactivity and biological activity. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-chloropyrimidin-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-5-1-2-9-6(11-5)7-10-3-4-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPLKBYXCPIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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